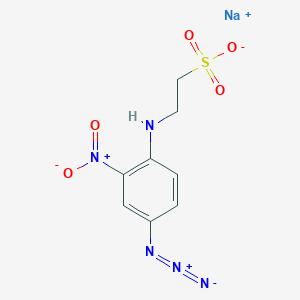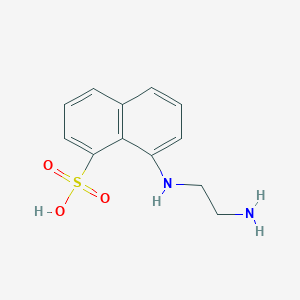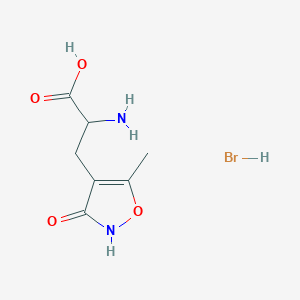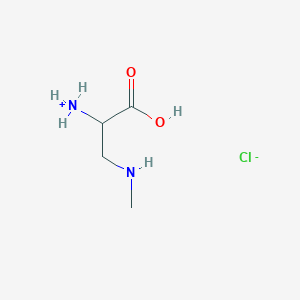
Nap-taurine
説明
Nap-taurine is an amino acid derivative that has been gaining attention in recent years due to its potential therapeutic applications. Nap-taurine has been studied for its ability to enhance cognitive performance and reduce inflammation, among other benefits.
科学的研究の応用
Anion Transport in Red Blood Cells
Nap-taurine serves as a photoaffinity probe for the anion transport system in red blood cells. It helps identify membrane components involved in anion permeation, which are crucial for understanding the mechanisms of ion exchange and transport across cell membranes .
Aging and Longevity
Research suggests that taurine deficiency may contribute to aging. Nap-taurine could play a role in reversing age-related decline in taurine levels, potentially extending healthy lifespan and improving the functioning of various organs and systems .
Neuroprotective Effects
Nap-taurine has potential applications in neuroprotection. It may help in mitigating neurotoxicity and protecting against neurodegenerative disorders, offering therapeutic benefits for conditions like stroke and Alzheimer’s disease .
Cardiovascular Health
In cardiovascular research, Nap-taurine could be used to explore its effects on heart health. It may have implications for treating heart disease, managing hypertension, and improving overall cardiovascular function .
Immune System Modulation
Nap-taurine might influence the immune system. Its application in immunology research could lead to new insights into how it modulates inflammatory responses and aids in combating respiratory diseases, including COVID-19 .
Metabolic Regulation
The compound could be significant in metabolic studies, particularly in understanding its role in obesity, diabetes, and kidney health. Nap-taurine’s effects on metabolism may offer avenues for therapeutic interventions .
Ophthalmological Applications
Given taurine’s prominence in the retina, Nap-taurine could be instrumental in ophthalmological research, potentially aiding in the treatment of retinal diseases and improving visual health .
Cancer Research
Nap-taurine might be explored for its applications in cancer research. Its impact on cellular senescence and inflammation could provide valuable insights into cancer prevention and therapy .
特性
IUPAC Name |
sodium;2-(4-azido-2-nitroanilino)ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O5S.Na/c9-12-11-6-1-2-7(8(5-6)13(14)15)10-3-4-19(16,17)18;/h1-2,5,10H,3-4H2,(H,16,17,18);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOYUPVCDYHHSZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N5NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60421939 | |
| Record name | NAP-TAURINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60421939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nap-taurine | |
CAS RN |
352000-05-6 | |
| Record name | NAP-TAURINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60421939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 352000-05-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does NAP-taurine interact with the anion exchange system?
A1: NAP-taurine acts as a reversible inhibitor of anion exchange in the dark, binding to either the transport site or the modifier site of the anion exchange protein, Band 3, depending on its location relative to the cell membrane. [, ] Inside the cell, NAP-taurine competes with chloride for the substrate site. [, ] Externally, it exhibits higher inhibitory potency, interacting with a lower-affinity chloride site, likely the modifier site. [, ] Upon exposure to light, NAP-taurine binds irreversibly to Band 3, inhibiting anion exchange. []
Q2: What is the significance of the modifier site in anion exchange, and how does NAP-taurine help elucidate its role?
A2: The modifier site is distinct from the transport site and plays a crucial role in regulating anion exchange. Binding of specific anions, like iodide, to this site noncompetitively inhibits chloride exchange. [] NAP-taurine, exhibiting similar noncompetitive inhibition, serves as a valuable tool for studying this site. [, ] Research suggests that NAP-taurine and iodide compete for the same external modifier site, providing insights into the site's location and function. []
Q3: What are the downstream effects of NAP-taurine binding to Band 3?
A3: NAP-taurine binding, particularly after photoactivation, leads to the inhibition of chloride and sulfate exchange across the red blood cell membrane. [] This inhibition disrupts the normal function of Band 3, which is crucial for maintaining cellular pH and transporting carbon dioxide.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B43354.png)








![4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine](/img/structure/B43378.png)

![2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole hydrochloride monohydrate](/img/structure/B43381.png)
![2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline](/img/structure/B43382.png)